

AZD5462 for Heart Failure Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD5462
Cat. No.: B12405063

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is a novel, orally bioavailable, selective allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).^{[1][2]} Developed as a small molecule mimetic of the endogenous peptide hormone relaxin-2 (H2 relaxin), **AZD5462** holds promise as a therapeutic agent for chronic heart failure.^{[1][2]} Activation of RXFP1 is associated with beneficial cardiovascular effects, including vasodilation, anti-fibrotic, and anti-inflammatory properties.^[3] This technical guide provides a comprehensive overview of the preclinical and early clinical data on **AZD5462**, with a focus on its mechanism of action, experimental validation, and potential for further research and development in the context of heart failure.

Core Data Summary

The following tables summarize the key quantitative data available for **AZD5462** from in vitro and in vivo preclinical studies, as well as from a Phase I clinical trial in healthy volunteers.

Table 1: In Vitro Activity of AZD5462

Assay	Cell Line	Species	Parameter	Value	Reference
RXFP1 Agonism	CHO	Human	pEC50 (cAMP)	7.7	[4]
RXFP1 Agonism	HEK-293	Human	pEC50 (cAMP)	7.4	[4]
RXFP1 Agonism	HEK-293	Cynomolgus Monkey	pEC50 (cAMP)	7.4	[4]
RXFP1 Agonism	CHO	Rat	pEC50 (cAMP)	5.29	[4]

Table 2: Preclinical Pharmacokinetics of AZD5462

Species	Dose (IV)	Dose (Oral)	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Cmax (μM/L)	T _{1/2} (IV) (hours)	T _{1/2} (Oral) (hours)	Oral Bioavailability (%)	Reference
Rat	2 mg/kg	1 mg/kg	24	0.98	0.23	1.2	2.9	58	[4]
Cynomolgus Monkey	2 mg/kg	5 mg/kg	9.1	0.56	0.94	4.7	7.2	12	[4]

Table 3: Phase I Clinical Trial - Pharmacokinetics in Healthy Volunteers

Dose Administration	Doses Evaluated	Median Tmax (hours)	Geometric Mean Terminal Half-life (single dose) (hours)	Key Observation	Reference
Single Ascending Dose (SAD)	20, 80, 400, 750, 1000 mg	0.53 - 1.75	3 - 6	Exposure increased more than proportionately with dose.	[5]
Multiple Ascending Dose (MAD)	40, 120, 250, 500 mg BID for 10 days	Not Specified	Not Specified	Generally well-tolerated at all dose levels.	[5]

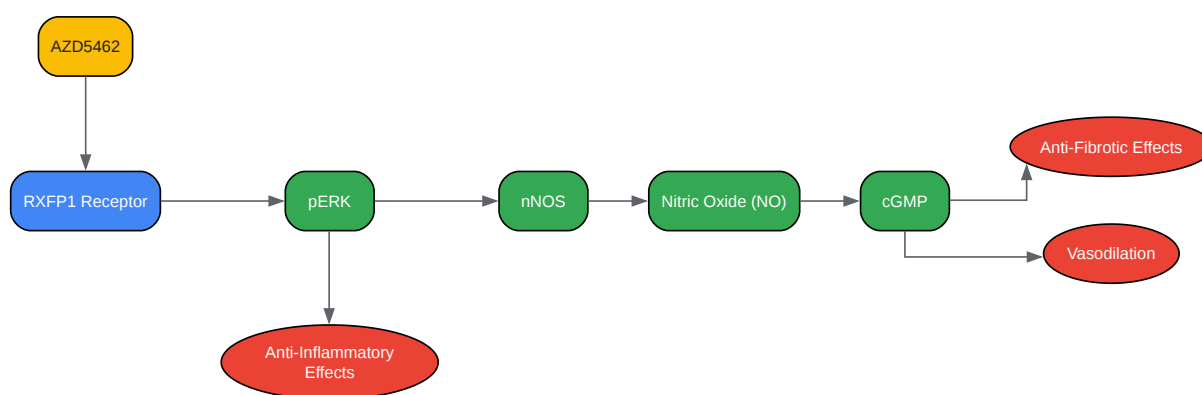
Table 4: Preclinical Efficacy in a Heart Failure Model

Animal Model	Treatment Duration	Key Endpoint	Observation	Reference
Aged, obese cynomolgus monkeys with HFrEF	8 weeks	Left Ventricular Ejection Fraction (LVEF)	Robust improvements in LVEF observed at weeks 9, 13, and 17.	[1][2]
Heart Rate and Mean Arterial Blood Pressure	No significant changes observed.	[1][2]		

Signaling Pathway of AZD5462

AZD5462 acts as a selective allosteric agonist at the RXFP1 receptor. Its signaling cascade is largely similar to that of the native ligand, H2 relaxin, with a notable exception: it does not

appear to modulate cAMP second messenger responsiveness.[1][2] The therapeutic effects of **AZD5462** in heart failure are believed to be mediated through downstream pathways that promote vasodilation, and have anti-inflammatory and anti-fibrotic effects.



[Click to download full resolution via product page](#)

Caption: **AZD5462** signaling pathway in heart failure.

Experimental Protocols

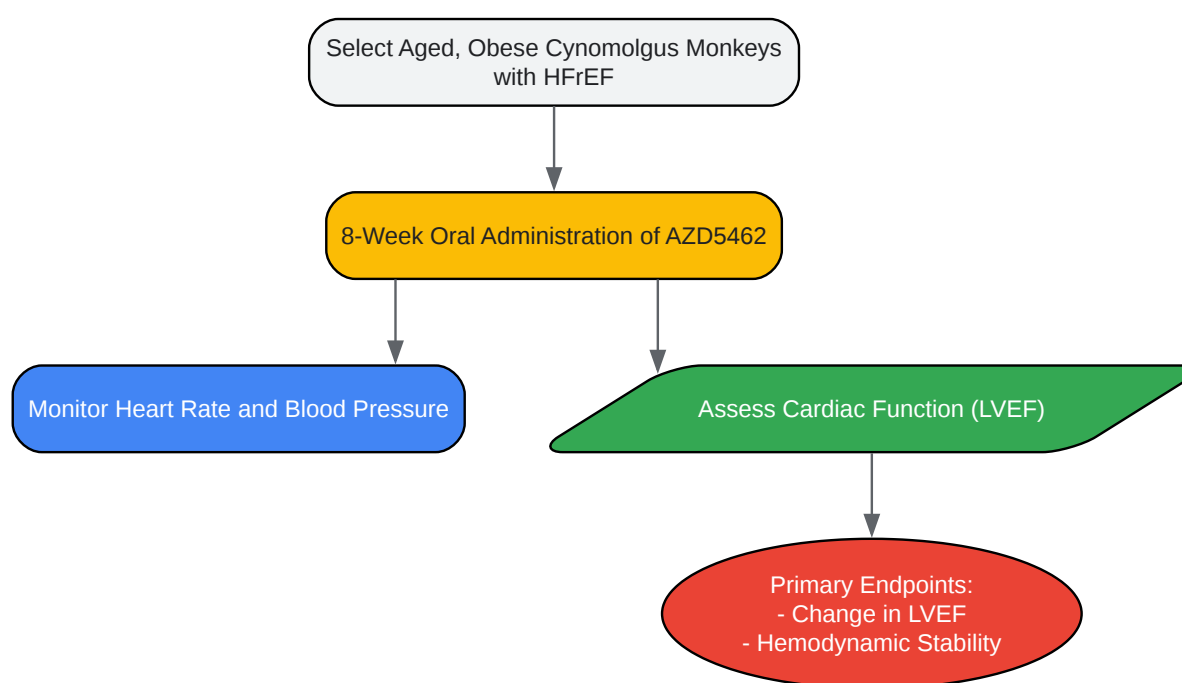
Detailed experimental protocols are essential for the replication and extension of research findings. While the full, unabridged protocols are proprietary to the conducting institutions, this section outlines the methodologies for key experiments based on available public information.

Cynomolgus Monkey Model of Heart Failure with Reduced Ejection Fraction (HFrEF)

This preclinical model was crucial for evaluating the in vivo efficacy of **AZD5462**.

- Animal Model: Aged, obese cynomolgus monkeys were used, as they develop a cardiometabolic syndrome with reduced ejection fraction that is translationally relevant to human HFrEF.[4]

- Treatment: **AZD5462** was administered orally for a duration of 8 weeks.[1][2]
- Efficacy Assessment:
 - Functional cardiac parameters, including Left Ventricular Ejection Fraction (LVEF), were measured at baseline and at multiple time points post-treatment (weeks 9, 13, and 17).[1][2]
 - Hemodynamic parameters such as heart rate and mean arterial blood pressure were also monitored.[1][2]



[Click to download full resolution via product page](#)

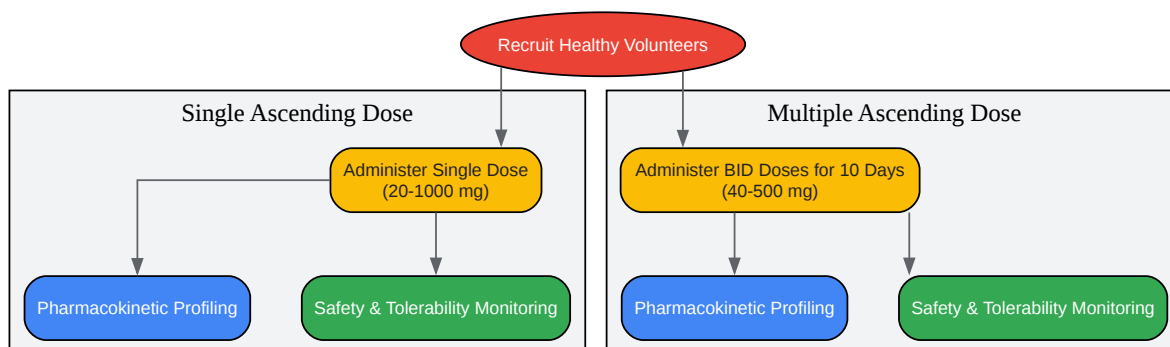
Caption: Workflow for preclinical efficacy testing of **AZD5462**.

Phase I Clinical Trial in Healthy Volunteers

This study was designed to assess the safety, tolerability, and pharmacokinetics of **AZD5462** in humans.

- Study Design: A randomized, double-blind, placebo-controlled, first-in-human study.[5]

- Participants: Healthy adult volunteers, including cohorts of Japanese descent.[5]
- Dosing Regimens:
 - Single Ascending Dose (SAD): Cohorts received single oral doses of 20, 80, 400, 750, and 1000 mg of **AZD5462** or placebo.[5]
 - Multiple Ascending Dose (MAD): Cohorts received oral doses of 40, 120, 250, and 500 mg of **AZD5462** or placebo twice daily for 10 days.[5]
- Assessments:
 - Safety and tolerability were monitored throughout the study.
 - Pharmacokinetic parameters (C_{max}, T_{max}, half-life) were determined from plasma concentrations of **AZD5462**. [5]



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase I clinical trial for **AZD5462**.

Conclusion and Future Directions

AZD5462 has demonstrated a promising preclinical profile as a selective oral RXFP1 agonist with beneficial effects on cardiac function in a relevant animal model of heart failure. Early

clinical data in healthy volunteers have shown it to be generally well-tolerated. A Phase IIb clinical trial is currently underway to evaluate the efficacy, safety, and pharmacokinetics of **AZD5462** in patients with chronic heart failure.[3] The results of this trial will be critical in determining the future therapeutic potential of **AZD5462** for this patient population. Further research is warranted to fully elucidate the downstream signaling pathways of **AZD5462** and to explore its potential in different subtypes of heart failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of signaling pathways activated by the relaxin family peptide receptors, RXFP1 and RXFP2, using reporter genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling profiles of H3 relaxin, H2 relaxin and R3(BΔ23–27)R/I5 acting at the relaxin family peptide receptor 3 (RXFP3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relaxin Signals through a RXFP1-pERK-nNOS-NO-cGMP-Dependent Pathway to Up-Regulate Matrix Metalloproteinases: The Additional Involvement of iNOS | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZD5462 for Heart Failure Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405063#azd5462-for-heart-failure-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com